Etoxazole

Catalog No.
S527615
CAS No.
153233-91-1
M.F
C21H23F2NO2
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etoxazole

CAS Number

153233-91-1

Product Name

Etoxazole

IUPAC Name

4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole

Molecular Formula

C21H23F2NO2

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C21H23F2NO2/c1-5-25-18-11-13(21(2,3)4)9-10-14(18)17-12-26-20(24-17)19-15(22)7-6-8-16(19)23/h6-11,17H,5,12H2,1-4H3

InChI Key

IXSZQYVWNJNRAL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2COC(=N2)C3=C(C=CC=C3F)F

Solubility

In water, 3.99X10-2 mg/L at 10 °C; 6.69X10-2 mg/L at 30 °C
In water, 7.54X10-2 mg/L at 20 °C
Solubility in acetone 300, methanol 90, ethanol 90, cyclohexanone 500, etrahydrofuran 750, acetonitrile 80, ethyl acetate 250, xylene 250, n-hexane 13, n-heptane 13 (all in g/L, 20 °C)

Synonyms

2-(2,6-Difluorophenyl)-4-(4-(1,1-dimethylethyl)-2-ethoxyphenyl)-4,5-dihydrooxazole, etoxazole

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2COC(=N2)C3=C(C=CC=C3F)F

Description

The exact mass of the compound Etoxazole is 359.1697 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.10e-07 min water, 3.99x10-2 mg/l at 10 °c; 6.69x10-2 mg/l at 30 °cin water, 7.54x10-2 mg/l at 20 °csolubility in acetone 300, methanol 90, ethanol 90, cyclohexanone 500, etrahydrofuran 750, acetonitrile 80, ethyl acetate 250, xylene 250, n-hexane 13, n-heptane 13 (all in g/l, 20 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. It belongs to the ontological category of organofluorine acaricide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

One area of scientific research focuses on understanding how Etoxazole disrupts fungal growth. Studies have shown that Etoxazole inhibits Oomycete respiration by interfering with the cytochrome bc1 complex, an essential component of the mitochondrial electron transport chain. This disrupts the fungus's ability to produce energy, hindering its growth and ultimately leading to cell death [].

Etoxazole is a systemic acaricide primarily used to control various mite species, particularly in their egg, larval, and nymph stages. It belongs to the diphenyloxazoline group of chemicals and is recognized for its effectiveness against spider mites. The compound operates by inhibiting chitin biosynthesis, which is crucial for the development and molting of these pests. While it is highly effective, resistance management is essential due to the rapid development of resistance in mite populations exposed to Etoxazole and other similar acaricides .

Etoxazole's primary mode of action involves inhibiting chitin synthesis in mites. Chitin is a crucial component of the mite exoskeleton, and its disruption leads to molting defects and mortality in eggs, nymphs, and larvae [, ]. While initially thought to target the molting process, more recent research suggests a specific effect on chitin biosynthesis enzymes [].

, particularly hydrolysis, depending on pH levels. Under acidic conditions (pH 5), it has a hydrolysis half-life of approximately 10 days, while it remains stable under basic conditions. The compound can also degrade into several metabolites, which include R-7 and R-4 when subjected to different environmental conditions .

Etoxazole exhibits significant biological activity, particularly as an insecticide and acaricide. It has been shown to induce developmental toxicity in aquatic organisms such as zebrafish, causing defects like yolk sac edema and abnormal heart rates . In plant systems, Etoxazole has been linked to oxidative stress and genotoxic effects, leading to cellular damage in meristematic tissues of plants like Allium cepa (onion) . The compound's mammalian toxicity is relatively low, with an LD50 of 5 g/kg, but it poses potential risks to fish and other aquatic life .

Etoxazole is primarily used in agriculture for controlling mite infestations in crops such as apples, oranges, and vegetables. Its effectiveness against various pests makes it a valuable tool in integrated pest management programs. Additionally, its unique mode of action allows it to be utilized alongside other pest control methods to mitigate resistance development among target pest populations .

Research indicates that Etoxazole can interact with various biological systems. Studies have shown that exposure can lead to oxidative stress responses in plants, which includes increased activity of antioxidant enzymes such as catalase and superoxide dismutase . Furthermore, developmental studies on zebrafish have highlighted potential cardiovascular effects from exposure to Etoxazole, indicating its broader implications beyond agricultural applications .

Etoxazole shares similarities with several other compounds used for pest control. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureMode of ActionUnique Features
EtoxazoleC21H23F2NO2Inhibition of chitin biosynthesisNarrow spectrum; effective against egg/larval stages
BenzoylphenylureasVariesInhibition of moltingBroad-spectrum activity; targets multiple life stages
PyridabenC16H18ClN3O2SDisruption of energy productionTargets both mites and insects; different mechanism
AbamectinC48H72O14Paralysis through GABA inhibitionBroad-spectrum; affects a wide range of pests

Etoxazole's specificity for certain developmental stages of mites sets it apart from other compounds that may target a broader range of life stages or different mechanisms altogether.

Species-Specific Selectivity: Acaricidal vs. Insecticidal Activity Profiles

Etoxazole exhibits pronounced species-specific selectivity, demonstrating substantially higher potency against acarid species compared to insects [7] [8]. This selectivity pattern represents a distinctive characteristic that differentiates etoxazole from many other chitin synthesis inhibitors that typically show broader spectrum activity across arthropod taxa [7] [8].

Acaricidal activity against spider mite species demonstrates exceptional potency, with etoxazole showing high efficacy against both Tetranychus urticae and Tetranychus cinnabarinus at very low concentrations [7] [4]. The compound affects multiple developmental stages including eggs, larvae, and nymphs, while adult mites remain largely insensitive to treatment [2] [4]. Female fertility is significantly impacted, with treated females producing eggs that develop normally to the red-eye stage but fail to hatch [2] [4].

In contrast, insecticidal activity against lepidopteran and hemipteran species occurs at considerably higher concentrations [7] [8]. Testing against Spodoptera exigua (beet armyworm), Plutella xylostella (diamondback moth), and Aphis craccivora (bean aphid) revealed that etoxazole possesses insecticidal properties but requires higher application rates compared to its acaricidal effects [7] [8]. Notably, resistant strains of these insect species that showed resistance to conventional insecticides remained susceptible to etoxazole, suggesting distinct mechanisms of action [7] [8].

Table 2: Species-Specific Activity Profiles of Etoxazole

Target SpeciesActivity TypeStage AffectedLC50 RangeReference
Tetranychus urticae (mites)Acaricidal (High)Eggs, larvae, nymphsVery lowVan Leeuwen et al. 2012
Tetranychus cinnabarinus (mites)Acaricidal (High)Eggs, larvae, nymphsVery lowLi et al. 2014
Spodoptera exigua (insects)Insecticidal (Moderate)LarvaeModerateLi et al. 2014
Plutella xylostella (insects)Insecticidal (Moderate)LarvaeModerateLi et al. 2014
Aphis craccivora (insects)Insecticidal (Moderate)All stagesModerateLi et al. 2014

The molecular basis for this species selectivity likely relates to structural differences in chitin synthase 1 proteins between mites and insects [4] [9]. While the target enzyme is highly conserved across arthropod species, subtle variations in the transmembrane domain architecture may influence etoxazole binding affinity [4] [9]. The predominant expression of CHS1 during developmental stages in mites correlates with the observed stage-specific sensitivity patterns [2] [4].

Cross-resistance patterns further illuminate the selectivity profile, with field studies demonstrating that etoxazole maintains efficacy against spider mite strains resistant to other acaricides [7] [9]. However, cross-resistance relationships exist with structurally distinct compounds including clofentezine and hexythiazox, suggesting shared target sites despite chemical diversity [9] [10]. This cross-resistance pattern appears more pronounced in mite species than in insects, supporting the hypothesis of species-specific differences in target protein interactions [9] [10].

The compound's systemic properties contribute to its selective activity profile, with etoxazole being readily absorbed by plant tissues and translocating locally within leaves [6] [11]. This systemic activity enhances efficacy against phytophagous mites that feed on treated plant tissues while potentially reducing direct exposure to beneficial arthropods [12]. The persistence of etoxazole residues provides extended control periods, with studies showing continued efficacy against mite populations for seven days post-application [13].

Comparative Analysis with Benzoylphenylurea-Class Inhibitors

Etoxazole and benzoylphenylurea compounds share remarkable mechanistic similarities despite their distinct chemical structures, both ultimately targeting the same molecular site within chitin synthase 1 [14] [10]. This convergent mechanism represents a significant finding in pesticide mode of action research, as it demonstrates how structurally diverse compounds can achieve identical biological outcomes through shared target interactions [14] [10].

Chemical structure comparison reveals fundamental differences between the 2,4-diphenyl-1,3-oxazoline framework of etoxazole and the N-benzoyl-N-phenylurea scaffold characteristic of benzoylphenylureas [1] [15]. Despite these structural distinctions, both compound classes induce identical symptomology in treated arthropods, including molting abnormalities, incomplete ecdysis, and chitin depletion in developing cuticles [1] [14]. The similarity in symptoms provided early evidence for a shared mode of action that was subsequently confirmed through molecular genetic studies [14] [10].

Target site analysis has conclusively demonstrated that both etoxazole and benzoylphenylureas interact with the same transmembrane domain of chitin synthase 1 [14] [10]. The critical I1017F mutation in CHS1 confers high-level resistance to etoxazole, clofentezine, hexythiazox, and multiple benzoylphenylurea compounds, providing compelling evidence for a unified molecular target [14] [10]. This mutation affects a highly conserved region within transmembrane helix 5 of the 5-TMS cluster, suggesting that all these compounds bind to or interact with this specific structural domain [14] [10].

Table 3: Comparative Analysis of Etoxazole and Benzoylphenylurea-Class Inhibitors

CharacteristicEtoxazoleBenzoylphenylureasReference
Chemical Class2,4-diphenyl-1,3-oxazolineN-benzoyl-N-phenylureaVan Leeuwen et al. 2016
Primary TargetChitin Synthase 1 (CHS1)Chitin Synthase 1 (CHS1)Van Leeuwen et al. 2016
MechanismDirect enzyme inhibitionDirect enzyme inhibitionVan Leeuwen et al. 2016
Binding SiteTransmembrane domain (I1017F)Same transmembrane regionVan Leeuwen et al. 2016
SymptomsMolting defects, chitin depletionMolting defects, chitin depletionNauen & Smagghe 2006
Cross-resistanceWith clofentezine, hexythiazoxWith etoxazoleVan Leeuwen et al. 2016
Target SpecificityHigh for mitesBroad spectrumLi et al. 2014
Mode of InhibitionPost-catalytic interferencePost-catalytic interferenceMerzendorfer 2012

Inhibition kinetics studies reveal that both compound classes operate through post-catalytic interference rather than competitive inhibition at the enzyme's active site [1] [5]. This mechanism involves disruption of chitin translocation through the transmembrane channel formed by the 5-TMS cluster, effectively blocking the movement of nascent chitin polymers from the cytoplasmic synthesis site to the extracellular deposition zone [5]. The preservation of catalytic activity combined with blocked translocation results in the characteristic accumulation of chitin precursors observed in treated organisms [1] [5].

Resistance development patterns show similar trajectories for both compound classes, with the I1017F mutation representing the primary mechanism of high-level resistance [14] [10]. This mutation substitutes a bulky aromatic phenylalanine residue for the original isoleucine at position 1017, potentially creating steric hindrance that prevents compound binding or access to the transmembrane domain [14] [5]. The conservation of this resistance mechanism across structurally diverse inhibitors underscores the critical importance of this specific amino acid position for compound interactions [14] [10].

Selectivity differences distinguish etoxazole from most benzoylphenylureas, with etoxazole demonstrating enhanced mite-specific activity while benzoylphenylureas typically exhibit broader arthropod spectrum effects [7] [8]. This selectivity pattern may reflect subtle binding affinity differences resulting from the distinct chemical scaffolds, even though both compound classes target the same molecular site [7] [8]. The practical implications include reduced impact on beneficial arthropods and enhanced compatibility with integrated pest management programs when using etoxazole [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless solid; [Merck Index] White solid with a musty odor; Commercial product is brown; [HSDB] Colorless crystalline solid; [MSDSonline]

Color/Form

White, crystalline powder
Brown granules /End-use/

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Exact Mass

359.16968530 g/mol

Monoisotopic Mass

359.16968530 g/mol

Heavy Atom Count

26

Density

1.24 g/cu cm at 20 °C

LogP

log Kow = 5.59 at 25 °C

Odor

Musty odor

Appearance

Solid powder

Melting Point

101-102 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LBE5H21G6L

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Acaricides

Vapor Pressure

0.00000002 [mmHg]
1.64X10-8 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

153233-91-1

Wikipedia

Etoxazole

Use Classification

Agrochemicals -> Pesticides
Acaricides
Environmental transformation -> Pesticides (parent, predecessor)

Analytic Laboratory Methods

Product and residue analysis by hplc.

Stability Shelf Life

Stable for one year under warehouse conditions.
No decomposition after 30 day (50 °C). Stable in alkali.

Dates

Last modified: 08-15-2023
1: Yilmaz M, Rencuzogullari E, Canli M. Investigations on the effects of etoxazole in the liver and kidney of Wistar rats. Environ Sci Pollut Res Int. 2017 Aug;24(24):19635-19639. doi: 10.1007/s11356-017-9601-5. Epub 2017 Jul 6. PubMed PMID: 28681301.
2: Osakabe M, Imamura T, Nakano R, Kamikawa S, Tadatsu M, Kunimoto Y, Doi M. Combination of restriction endonuclease digestion with the ΔΔCt method in real-time PCR to monitor etoxazole resistance allele frequency in the two-spotted spider mite. Pestic Biochem Physiol. 2017 Jun;139:1-8. doi: 10.1016/j.pestbp.2017.04.003. Epub 2017 Apr 20. PubMed PMID: 28595916.
3: Adesanya AW, Morales MA, Walsh DB, Lavine LC, Lavine MD, Zhu F. Mechanisms of resistance to three mite growth inhibitors of Tetranychus urticae in hops. Bull Entomol Res. 2018 Feb;108(1):23-34. doi: 10.1017/S0007485317000414. Epub 2017 May 3. PubMed PMID: 28464967.
4: Douris V, Steinbach D, Panteleri R, Livadaras I, Pickett JA, Van Leeuwen T, Nauen R, Vontas J. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis. Proc Natl Acad Sci U S A. 2016 Dec 20;113(51):14692-14697. doi: 10.1073/pnas.1618258113. Epub 2016 Dec 5. PubMed PMID: 27930336; PubMed Central PMCID: PMC5187681.
5: Sun D, Pang J, Fang Q, Zhou Z, Jiao B. Stereoselective toxicity of etoxazole to MCF-7 cells and its dissipation behavior in citrus and soil. Environ Sci Pollut Res Int. 2016 Dec;23(24):24731-24738. doi: 10.1007/s11356-016-7393-7. Epub 2016 Sep 22. PubMed PMID: 27658398.
6: Yao Z, Qian M, Zhang H, Nie J, Ye J, Li Z. Etoxazole is Metabolized Enantioselectively in Liver Microsomes of Rat and Human in Vitro. Environ Sci Technol. 2016 Sep 6;50(17):9682-8. doi: 10.1021/acs.est.6b02676. Epub 2016 Aug 18. PubMed PMID: 27479246.
7: Stocco RS, Sato ME, Santos TL. Stability and fitness costs associated with etoxazole resistance in Tetranychus urticae (Acari: Tetranychidae). Exp Appl Acarol. 2016 Aug;69(4):413-25. doi: 10.1007/s10493-016-0054-1. Epub 2016 May 24. PubMed PMID: 27222145.
8: Yu X, Liu Y, Li Y, Wang Q. Design, Synthesis, Acaricidal/Insecticidal Activity, and Structure-Activity Relationship Studies of Novel Oxazolines Containing Sulfone/Sulfoxide Groups Based on the Sulfonylurea Receptor Protein-Binding Site. J Agric Food Chem. 2016 Apr 20;64(15):3034-40. doi: 10.1021/acs.jafc.6b00645. Epub 2016 Apr 12. PubMed PMID: 27046020.
9: Yan J, Zhang R, Wang X, Wang Y, Wang D, Zhou Z, Zhu W. Enantiomeric Separation of Chiral Pesticides by Permethylated β-Cyclodextrin Stationary Phase in Reversed Phase Liquid Chromatography. Chirality. 2016 May;28(5):409-14. doi: 10.1002/chir.22593. Epub 2016 Mar 18. PubMed PMID: 26992448.
10: Kwon DH, Kang TJ, Kim YH, Lee SH. Phenotypic- and Genotypic-Resistance Detection for Adaptive Resistance Management in Tetranychus urticae Koch. PLoS One. 2015 Nov 6;10(11):e0139934. doi: 10.1371/journal.pone.0139934. eCollection 2015. PubMed PMID: 26545209; PubMed Central PMCID: PMC4636269.
11: Bu C, Peng B, Cao Y, Wang X, Chen Q, Li J, Shi G. Novel and selective acetylcholinesterase inhibitors for Tetranychus cinnabarinus (Acari: Tetranychidae). Insect Biochem Mol Biol. 2015 Nov;66:129-35. doi: 10.1016/j.ibmb.2015.10.012. Epub 2015 Oct 28. PubMed PMID: 26520174.
12: Yu X, Liu Y, Li Y, Wang Q. Design, Synthesis, and Acaricidal/Insecticidal Activities of Oxazoline Derivatives Containing a Sulfur Ether Moiety. J Agric Food Chem. 2015 Nov 11;63(44):9690-5. doi: 10.1021/acs.jafc.5b04126. Epub 2015 Nov 2. PubMed PMID: 26499937.
13: Lira AC, Zanardi OZ, Beloti VH, Bordini GP, Yamamoto PT, Parra JR, Carvalho GA. Lethal and Sublethal Impacts of Acaricides on Tamarixia radiata (Hemiptera: Eulophidae), an Important Ectoparasitoid of Diaphorina citri (Hemiptera: Liviidae). J Econ Entomol. 2015 Oct;108(5):2278-88. doi: 10.1093/jee/tov189. Epub 2015 Jul 3. PubMed PMID: 26453716.
14: Put K, Bollens T, Wäckers F, Pekas A. Non-target effects of commonly used plant protection products in roses on the predatory mite Euseius gallicus Kreiter & Tixier (Acari: Phytoseidae). Pest Manag Sci. 2016 Jul;72(7):1373-80. doi: 10.1002/ps.4162. Epub 2015 Nov 4. PubMed PMID: 26434923.
15: Yorulmaz Salman S, Aydınlı F, Ay R. Etoxazole resistance in predatory mite Phytoseiulus persimilis A.-H. (Acari: Phytoseiidae): Cross-resistance, inheritance and biochemical resistance mechanisms. Pestic Biochem Physiol. 2015 Jul;122:96-102. doi: 10.1016/j.pestbp.2014.12.014. Epub 2014 Dec 17. PubMed PMID: 26071813.
16: Van Leeuwen T, Tirry L, Yamamoto A, Nauen R, Dermauw W. The economic importance of acaricides in the control of phytophagous mites and an update on recent acaricide mode of action research. Pestic Biochem Physiol. 2015 Jun;121:12-21. doi: 10.1016/j.pestbp.2014.12.009. Epub 2014 Dec 12. Review. PubMed PMID: 26047107.
17: Nakajima T, Tsuruoka Y, Kanda M, Hayashi H, Hashimoto T, Matsushima Y, Yoshikawa S, Nagano C, Okutomi Y, Takano I. Determination and surveillance of nine acaricides and one metabolite in honey by liquid chromatography-tandem mass spectrometry. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(7):1099-104. doi: 10.1080/19440049.2015.1050460. Epub 2015 Jun 8. PubMed PMID: 25967980.
18: Yao Z, Li Z, Zhuang S, Li X, Xu M, Lin M, Wang Q, Zhang H. Enantioselective determination of acaricide etoxazole in orange pulp, peel, and whole orange by chiral liquid chromatography with tandem mass spectrometry. J Sep Sci. 2015 Feb;38(4):599-604. doi: 10.1002/jssc.201401065. PubMed PMID: 25581871.
19: Bi JL, Niu ZM, Yu L, Toscano NC. Resistance status of the carmine spider mite, Tetranychus cinnabarinus and the twospotted spider mite, Tetranychus urticae to selected acaricides on strawberries. Insect Sci. 2016 Feb;23(1):88-93. doi: 10.1111/1744-7917.12190. Epub 2015 Jan 29. PubMed PMID: 25409919.
20: Li Y, Yang N, Wei X, Ling Y, Yang X, Wang Q. Evaluation of etoxazole against insects and acari in vegetables in China. J Insect Sci. 2014;14:104. doi: 10.1673/031.014.104. PubMed PMID: 25199415.

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